1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione chemical structure and physicochemical properties
1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione chemical structure and physicochemical properties
An In-depth Technical Guide to 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione and its Analogs for Researchers and Drug Development Professionals
Introduction
The anthraquinone scaffold, a tricyclic aromatic ketone, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are widely found in nature and have been synthesized for various applications, including as dyes, catalysts, and therapeutic agents.[1][3] Notably, substituted aminoanthracene-9,10-diones have been investigated as potential anticancer agents.[4][5] This guide focuses on the predicted chemical structure and physicochemical properties of the novel compound 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione, providing a framework for its synthesis and potential applications based on the well-documented chemistry of its structural analogs.
Chemical Structure and Nomenclature
The core of the molecule is the anthracene-9,10-dione framework. The substituents, a hydroxyl group at the 1-position and a 2-iodoethoxy group at the 2-position, are crucial in defining its chemical behavior and potential biological activity.
Systematic Name: 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
The chemical structure can be visualized as follows:
Caption: Predicted chemical structure of 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione.
Predicted Physicochemical Properties
The physicochemical properties of 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione can be predicted by examining related compounds. The properties of the parent compound, 9,10-anthraquinone, and its hydroxylated derivatives provide a baseline.[2][6]
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C16H11IO4 | Based on the chemical structure. |
| Molecular Weight | 406.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored crystalline solid (yellow to red) | Anthraquinone is a yellow solid.[2] Hydroxyanthraquinones are typically colored.[7] |
| Solubility | Poorly soluble in water; soluble in hot organic solvents like ethanol, acetone, and DMSO. | Anthraquinone is poorly soluble in water but soluble in hot organic solvents.[2] The polar hydroxyl and ether groups may slightly increase water solubility compared to the parent compound, while the large aromatic core and iodine atom will limit it. |
| Melting Point | Expected to be a high-melting solid (>200 °C) | Anthraquinone has a melting point of 284.8 °C.[2] Substituted derivatives generally have high melting points. |
| logP (Octanol/Water Partition Coefficient) | Predicted to be high ( > 3) | The large, nonpolar aromatic core and the iodine atom will contribute to a high logP value, indicating lipophilicity. |
| Spectral Data (UV-Vis) | Expected to have strong absorption bands in the UV and visible regions. | Hydroxyanthraquinones exhibit characteristic UV-Vis spectra. For example, 1,2-dihydroxy-9,10-anthraquinone shows maximum absorption at 449.6 nm.[8] |
| Spectral Data (IR) | Characteristic peaks for C=O stretching (around 1670-1630 cm⁻¹), O-H stretching (broad, around 3400 cm⁻¹), C-O stretching (around 1200-1000 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹). | Based on the IR spectra of similar compounds like 1,2-dihydroxy-9,10-anthraquinone.[8] |
Proposed Synthesis Pathway
A plausible synthetic route to 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione would involve a Williamson ether synthesis starting from a commercially available dihydroxyanthraquinone, such as 1,2-dihydroxyanthraquinone (Alizarin).
Experimental Protocol: Synthesis of 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione
Materials:
-
1,2-dihydroxyanthracene-9,10-dione (Alizarin)
-
1,2-Diiodoethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dihydroxyanthracene-9,10-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Add 1,2-diiodoethane (1.2 eq) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione.
Potential Applications and Research Directions
The unique combination of a hydroxyl group, an iodoethoxy side chain, and the anthraquinone core suggests several potential areas of research for this molecule.
-
Medicinal Chemistry: Anthraquinone derivatives have been explored for their anticancer properties.[4][9] The presence of a lipophilic iodoethoxy side chain could enhance cell membrane permeability and interactions with biological targets. Further research could involve in vitro cytotoxicity assays against various cancer cell lines.
-
Molecular Probes: The inherent fluorescence of some anthraquinone derivatives could be harnessed. The iodo-substituent provides a site for further functionalization, for example, through Sonogashira or Suzuki coupling reactions, to attach fluorophores or other reporter groups.
-
Materials Science: Anthraquinones are used as dyes and pigments.[3] The iodo-substituent could serve as a handle to incorporate the molecule into polymeric materials, potentially creating novel functional materials with interesting optical or electronic properties.
Safety and Handling
While specific toxicity data for 1-hydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is unavailable, it should be handled with the care appropriate for a novel chemical compound. General safety precautions for handling anthraquinone derivatives should be followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
While 1-hydroxy-2-(2-iiodoethoxy)anthracene-9,10-dione remains a hypothetical compound in the absence of direct experimental characterization, this guide provides a robust, scientifically-grounded framework for its study. By leveraging the extensive knowledge of related anthraquinone derivatives, we can confidently predict its core physicochemical properties, propose a viable synthetic route, and outline promising avenues for future research. This molecule represents an intriguing target for synthetic and medicinal chemists, with the potential to contribute to the development of new therapeutics, molecular probes, or advanced materials.
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